molecular formula C21H26FN5O B6481780 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine CAS No. 899994-93-5

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine

Cat. No.: B6481780
CAS No.: 899994-93-5
M. Wt: 383.5 g/mol
InChI Key: RZLFSEFWWWNCFU-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine (CAS 899994-93-5) is a synthetically designed, biologically active small molecule of significant interest in neuroscience and medicinal chemistry research. With a molecular formula of C21H26FN5O and a molecular weight of 383.46 g/mol, this compound is a key example of a 6-(piperidin-1-yl)pyridazine-based chemotype that exhibits potent and selective antagonistic activity . The primary research application of this compound is as a potent antagonist of the muscarinic acetylcholine receptor subtype 4 (M4) . It was identified from a high-throughput screening campaign as a novel chemotype that expands the chemical diversity of mAChR antagonists, as it lacks the prototypical basic amine moiety common to many classical antagonists . Studies have shown that the (S)-enantiomer of this core structure demonstrates enhanced potency at the human M4 receptor (IC50 = 440 nM) and exhibits enantioselective inhibition, underscoring its specific interaction with the biological target . Furthermore, this compound series has demonstrated attractive central nervous system (CNS) penetration in preclinical models (rat brain:plasma Kp = 2.1), making it a valuable in vivo pharmacological tool for investigating the role of the M4 receptor in the CNS . While it shows functional selectivity for M4, researchers should note that this compound series exhibits pan-muscarinic antagonist activity across M1-M5 receptors, with moderate (9- to 16-fold) functional selectivity for M4 at best . Its core structure features a piperazine linker acylated with a 2-fluorobenzoyl group, contributing to its specific binding properties and metabolic profile . This compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can source this chemical in various quantities from multiple suppliers .

Properties

IUPAC Name

(2-fluorophenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN5O/c1-16-8-10-25(11-9-16)19-6-7-20(24-23-19)26-12-14-27(15-13-26)21(28)17-4-2-3-5-18(17)22/h2-7,16H,8-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLFSEFWWWNCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Before discussing its biological activities, it is essential to outline the chemical properties of the compound:

PropertyValue
Molecular FormulaC19H24FN5
Molecular Weight345.43 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]
SMILES[SMILES Here]

The biological activity of this compound primarily stems from its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. Notably, similar compounds have been found to interact with tyrosinase (TYR) , an enzyme crucial for melanin biosynthesis. Inhibition of TYR can lead to reduced melanin production, making it significant for treating hyperpigmentation disorders .

1. Inhibition of Tyrosinase

Research indicates that derivatives of piperazine, including those similar to our compound, can act as inhibitors of tyrosinase. The inhibition potential is measured by the IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity. For instance, related compounds have shown IC50 values in low micromolar concentrations, demonstrating effective inhibition without significant cytotoxicity .

2. Monoamine Oxidase Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO). Compounds related to our target have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. For example, certain derivatives exhibited IC50 values as low as 0.013 µM for MAO-B, indicating strong inhibitory effects that may be beneficial for treating neurodegenerative disorders like Alzheimer’s disease .

Study 1: Tyrosinase Inhibition

A study focused on the design and synthesis of piperazine derivatives reported that several compounds effectively inhibited tyrosinase activity with minimal cytotoxic effects on B16F10 melanoma cells. The docking studies suggested favorable binding modes into the active site of tyrosinase, further supporting the potential application in hyperpigmentation treatments .

Study 2: MAO Inhibition

In another research effort, derivatives were evaluated for their MAO-B inhibition properties. The results indicated that certain compounds exhibited selective inhibitory effects with high selectivity indices for MAO-B over MAO-A. These findings suggest that such compounds could serve as lead candidates for neuroprotective therapies .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacological agents. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in treating neurological disorders and cancer.

Case Studies

  • Anticancer Activity : Research has indicated that similar compounds exhibit inhibitory effects on cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. For instance, derivatives of piperazine have shown promise in inhibiting tumor growth in preclinical models .
  • Neuropharmacology : The piperazine moiety is often associated with activity at neurotransmitter receptors, making this compound a potential candidate for treating conditions such as anxiety and depression. Studies have shown that piperazine derivatives can modulate serotonin and dopamine receptors, which are crucial in mood regulation .

Biochemical Research

The compound's interaction with enzymes and receptors can provide insights into biochemical pathways.

Synthetic Applications

The synthesis of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine involves multi-step organic reactions that can serve as a template for synthesizing related compounds.

Synthetic Routes

  • Piperazine Formation : The initial step often involves the formation of the piperazine ring through cyclization reactions.
  • Fluorobenzoylation : Introduction of the fluorobenzoyl group can be achieved via acylation reactions using appropriate reagents.
  • Pyridazine Construction : The final assembly typically includes coupling reactions that form the pyridazine framework, crucial for maintaining biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the piperazine ring and pyridazine core. Below is a comparative analysis of key derivatives:

Compound Name Substituent on Piperazine Pyridazine Substituent Molecular Weight Notable Properties/Activities References
Target Compound : 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine 2-fluorobenzoyl 4-methylpiperidin-1-yl ~390 (estimated) Hypothesized enhanced CNS activity
3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-chlorophenyl sulfonyl 3-methylpyrazole 418.9 Increased metabolic stability
3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 4-methoxybenzoyl 3-methylpyrazole 378.4 Potential for reduced toxicity
3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Biphenyl sulfonyl 3,4,5-trimethylpyrazole 488.6 High molecular weight, lower solubility
6-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 4-chlorophenyl Ketone at position 3 N/A Antiplatelet aggregation activity

Key Observations

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorobenzoyl group in the target compound contrasts with electron-donating groups like 4-methoxybenzoyl (). Fluorine’s electronegativity may improve target binding via hydrophobic interactions, whereas methoxy groups could reduce potency but enhance solubility .
  • Sulfonyl vs.
  • Pyrazole vs. Piperidine Substituents : Pyrazole rings (e.g., ) introduce aromaticity and hydrogen-bonding capacity, while 4-methylpiperidine in the target compound likely enhances lipophilicity and CNS penetration .

Pharmacokinetic Considerations

  • Lipophilicity : The 4-methylpiperidine group in the target compound likely increases logP compared to pyrazole-containing analogs (e.g., ), favoring membrane permeability .
  • Metabolic Stability: Fluorine’s resistance to oxidative metabolism may extend the target compound’s half-life relative to non-halogenated analogs .

Preparation Methods

Synthesis of 3-Chloro-6-(4-methylpiperidin-1-yl)pyridazine

The 6-position of 3,6-dichloropyridazine is first functionalized with 4-methylpiperidine. Piperidine derivatives exhibit higher nucleophilicity compared to aliphatic amines, favoring substitution at the 6-position due to steric and electronic factors.

Procedure :

  • Reaction Conditions : 3,6-Dichloropyridazine is refluxed with 4-methylpiperidine (1.2 eq) in anhydrous ethanol at 80°C for 12 hours.

  • Workup : The mixture is cooled, filtered, and washed with cold ethanol to yield 3-chloro-6-(4-methylpiperidin-1-yl)pyridazine as a pale-yellow solid.

Characterization :

  • Yield : 72–78%.

  • 1H-NMR (400 MHz, CDCl3): δ 8.21 (d, J = 9.5 Hz, 1H, pyridazine-H), 7.45 (d, J = 9.5 Hz, 1H, pyridazine-H), 3.85–3.75 (m, 4H, piperidine-H), 2.65–2.55 (m, 1H, piperidine-CH), 1.65–1.50 (m, 2H, piperidine-CH2), 1.30 (d, J = 6.4 Hz, 3H, CH3).

Acylation with 2-Fluorobenzoyl Chloride

The piperazine nitrogen is acylated using 2-fluorobenzoyl chloride to introduce the fluorobenzoyl group.

Procedure :

  • Reaction Conditions : The piperazine intermediate (1.0 eq) is stirred with 2-fluorobenzoyl chloride (1.2 eq) and triethylamine (2.0 eq) in dichloromethane (DCM) at 0°C for 2 hours.

  • Workup : The organic layer is washed with brine, dried, and concentrated. Recrystallization from ethanol yields the final compound.

Characterization :

  • Yield : 85–90%.

  • 13C-NMR (100 MHz, CDCl3): δ 169.8 (C=O), 162.5 (C-F), 154.2 (pyridazine-C), 135.6–114.2 (aromatic-C).

Alternative Synthetic Routes and Modifications

One-Pot Sequential Substitution

To improve efficiency, a one-pot method substitutes both chlorides in 3,6-dichloropyridazine:

  • Step 1 : 6-position substitution with 4-methylpiperidine in ethanol at 80°C.

  • Step 2 : Without isolation, piperazine is added, and the mixture is heated at 100°C for 24 hours.

Advantages : Reduces purification steps; Yield : 60–65%.

Use of Phase-Transfer Catalysts

Benzyltriethylammonium chloride (BTEAC) enhances reaction rates in aqueous-organic biphasic systems:

  • Conditions : 3,6-Dichloropyridazine, 4-methylpiperidine, and BTEAC in H2O:toluene (1:1) at 70°C.

  • Yield : 75% for 6-substitution.

Analytical Validation and Quality Control

Spectroscopic Confirmation

TechniqueKey Data
HRMS m/z 383.5 [M+H]+ (calcd. 383.5)
HPLC Purity >98% (C18 column, MeCN:H2O 70:30, 1 mL/min)
XRD Triclinic crystal system, space group P1 (for analogous compounds)

Challenges and Optimization Strategies

  • Regioselectivity : 6-position reacts faster due to lower steric hindrance.

  • Purification : Column chromatography (SiO2) or recrystallization (ethanol) removes unreacted piperazine.

  • Scale-Up : Batch processing in ethanol at 80°C maintains yields >70% at 100-g scale .

Q & A

Q. Data Contradiction Note :

  • reports anti-viral activity in pyridazines with similar substituents, while highlights serotonin receptor affinity. Researchers must validate target specificity via counter-screening .

Advanced: Are there contradictions in reported biological activity data, and how can they be resolved?

Methodological Answer:
Discrepancies arise from:

Assay Variability :

  • Cell Lines : HEK293 () vs. CHO () may express differing receptor isoforms.
  • Buffer Conditions : Mg²⁺ concentration affects GPCR coupling efficiency .

Structural Analogues : The 2-fluorobenzoyl group in this compound vs. 4-chlorophenyl in ’s analogue may alter hydrophobicity and off-target effects .
Resolution Strategies :

  • Meta-Analysis : Compare logP values (e.g., cLogP 2.8 for this compound vs. 3.2 for 4-chloro analogue) to contextualize membrane permeability differences .
  • Dose-Response Curves : Use normalized data (e.g., % inhibition at 10 µM) to align cross-study comparisons .

Advanced: How does this compound compare to structurally related pyridazine derivatives in pharmacological applications?

Methodological Answer:
A comparative SAR analysis reveals:

CompoundKey Structural FeaturesReported Activity (IC₅₀)Target
Target Compound2-fluorobenzoyl, 4-methylpiperidinyl5-HT₂A: 12 nM Serotonin Receptor
6H-pyrrolo[3,4-d]pyridazinePyrrole fused to pyridazineAntinociceptive (ED₅₀: 5 mg/kg) Opioid Pathway
5-(4-fluorobenzoyl)-pyridazineFluorobenzoyl, no piperidineAntitumor (GI₅₀: 8 µM) Kinase Inhibition

Q. Methodological Insights :

  • Piperidine vs. Pyrrole : The 4-methylpiperidine enhances CNS penetration vs. pyrrole’s planar rigidity, favoring neurological targets .
  • Fluorine Position : Ortho-fluorine (this compound) vs. para-fluorine (’s analogue) alters steric interactions with receptor pockets .

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